Indole-3-acetamide
Overview
Description
Indole-3-acetamide is an organic compound that serves as an intermediate in the biosynthesis of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound plays a crucial role in plant growth and development by acting as a precursor to indole-3-acetic acid.
Mechanism of Action
Target of Action
Indole-3-acetamide (IAM) primarily targets plant cells and microorganisms . In plants, IAM is converted into the major plant auxin indole-3-acetic acid (IAA) by the enzyme AMI1 . IAA is a crucial plant hormone that regulates almost all aspects of plant growth and development . In microorganisms, IAM plays a significant role in growth, development, and even plant interaction .
Mode of Action
IAM interacts with its targets by being converted into IAA. This conversion is catalyzed by the enzyme AMI1 . IAA then binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . In microorganisms, IAA can act as a signaling molecule, having a direct effect on microbial physiology .
Biochemical Pathways
IAM is involved in the this compound pathway, one of the main biosynthesis pathways of IAA . In this two-step pathway, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase (IaaM). In the second step, IAM is converted to IAA by an IAM hydrolase (IaaH) . This pathway is part of a network of IAA biosynthesis, interacting with other pathways through common key genes .
Pharmacokinetics
It is known that iam is converted into iaa in both plants and microorganisms . This conversion is crucial for IAM’s bioavailability and its ability to exert its effects.
Result of Action
The conversion of IAM to IAA results in various molecular and cellular effects. In plants, IAA regulates cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA can promote growth and development and influence interactions with plants .
Action Environment
The action of IAM can be influenced by environmental factors. For instance, the conversion of IAM to IAA can be affected by the presence of other microorganisms . Additionally, the effects of IAM and its derivative IAA on plant growth and development can be influenced by various biotic and abiotic factors .
Biochemical Analysis
Biochemical Properties
IAM is converted into IAA by the enzyme tryptophan-2-monooxygenase (IaaM), encoded by the iaaM gene . This conversion is part of the indole-3-acetamide pathway, one of the five pathways of IAA biosynthesis in microorganisms . IAM interacts with key enzymes and proteins in these pathways, influencing their activity and the overall production of IAA .
Cellular Effects
IAM plays a crucial role in cellular processes, particularly in growth and development. As a precursor to IAA, it indirectly influences cell division, elongation, fruit development, and senescence . IAM’s influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism, all of which are impacted by the levels of IAA in the cell .
Molecular Mechanism
IAM exerts its effects at the molecular level primarily through its conversion to IAA. The enzyme tryptophan-2-monooxygenase catalyzes this conversion, and the resulting IAA then binds to various biomolecules, influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of IAM can change over time in laboratory settings. While specific data on IAM’s stability and degradation are limited, it’s known that the conversion of IAM to IAA is a critical step in IAA biosynthesis . Any changes in IAM levels over time would therefore have a direct impact on IAA production and, consequently, on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of IAM in animal models are limited, research on IAA (the product of IAM conversion) suggests that different dosages can have varying effects High doses of IAA, for example, have been associated with adverse effects
Metabolic Pathways
IAM is involved in the this compound pathway, one of the primary pathways for IAA biosynthesis . This pathway involves several enzymes and cofactors, and IAM’s role as an intermediate means it can influence metabolic flux and metabolite levels within this pathway .
Transport and Distribution
Given IAM’s role in IAA biosynthesis, it’s likely that its distribution is closely linked to the locations of the enzymes and proteins involved in this pathway .
Subcellular Localization
Research suggests that IAM is primarily located in the cytoplasm . This localization may be related to the locations of the enzymes involved in its conversion to IAA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-acetamide can be synthesized through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa, can produce this compound through the indole-3-pyruvic acid pathway. This method is advantageous due to its cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to indole-3-acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield indole-3-ethanol.
Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Indole-3-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: this compound is studied for its role in plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: this compound is used in the production of plant growth regulators and other agricultural chemicals.
Comparison with Similar Compounds
- Indole-3-acetic acid
- Indole-3-pyruvic acid
- Indole-3-acetonitrile
- Indole-3-ethanol
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236686 | |
Record name | Indoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
879-37-8 | |
Record name | Indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoleacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | indole-3-acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-INDOLEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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